REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1N2CN3CN(C2)CN1C3.[OH2:21].[C:22](O)(C(F)(F)F)=[O:23]>>[CH:11]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:22]=[O:23])[C:2]=1[OH:1])[C:6]([OH:8])=[O:7])=[O:21]
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Name
|
|
Quantity
|
7.2 mmol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
29.8 mmol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was refluxed for 3 days
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Duration
|
3 d
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Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 80° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cooling to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=C(C1O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |